molecular formula C9H12O4 B14710070 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester CAS No. 15341-70-5

3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester

Cat. No.: B14710070
CAS No.: 15341-70-5
M. Wt: 184.19 g/mol
InChI Key: SPXOPKHVDHJGLM-UHFFFAOYSA-N
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Description

3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is an organic compound that belongs to the furan family. This compound is characterized by a furan ring substituted with a carboxylic acid group, a hydroxymethyl group, and a methyl group, with an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester typically involves the esterification of 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl- with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the reaction by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-Furancarboxylic acid, 5-carboxy-2-methyl-, ethyl ester.

    Reduction: 3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is used in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the ester and hydroxymethyl groups can form hydrogen bonds with biological molecules. These interactions can influence the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester
  • 2,5-Furandicarboxylic acid
  • 3-Furancarboxylic acid, methyl ester

Uniqueness

3-Furancarboxylic acid, 5-(hydroxymethyl)-2-methyl-, ethyl ester is unique due to the presence of both a hydroxymethyl group and an ethyl ester group on the furan ring

Properties

CAS No.

15341-70-5

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

ethyl 5-(hydroxymethyl)-2-methylfuran-3-carboxylate

InChI

InChI=1S/C9H12O4/c1-3-12-9(11)8-4-7(5-10)13-6(8)2/h4,10H,3,5H2,1-2H3

InChI Key

SPXOPKHVDHJGLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)CO)C

Origin of Product

United States

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